3-Fluoro-benzene-1,2-diamine dihydrochloride
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Overview
Description
3-Fluoro-benzene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2FN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Polymer Synthesis and Properties
3-Fluoro-benzene-1,2-diamine dihydrochloride is integral in synthesizing various polyimides and polyamide-imides. Xie et al. (2001) demonstrated its use in creating fluoro-polyimides with excellent thermal stability and hygrothermal stability (Xie et al., 2001). Similarly, Morikawa, Miyata, and Nishimura (2012) utilized derivatives of 3-Fluoro-benzene-1,2-diamine for producing polyimides with high glass transition temperatures and amorphous structures, indicating potential applications in high-performance materials (Morikawa et al., 2012).
2. Chemosensors and Fluorophores
The structure of this compound is considered effective for developing fluorescence-quenching chemosensors. Pawar et al. (2015) designed a molecule combining benzene-1,2-diamine for detecting Ni2+ and Cu2+ ions, showcasing its applicability in multianalyte detection (Pawar et al., 2015). Furthermore, Beppu et al. (2015) introduced a novel green fluorophore based on a benzene diamine structure, demonstrating high fluorescence emission and photostability, suitable for imaging applications (Beppu et al., 2015).
3. Synthesis of Bioactive Compounds
In pharmaceutical research, derivatives of 3-Fluoro-benzene-1,2-diamine are used in synthesizing bioactive compounds. Kachroo, Gupta, and Wadhawan (1986) explored the synthesis of diamines with potential amoebicidal activity against E. histolytica, indicating its significance in developing new therapeutic agents (Kachroo et al., 1986).
4. Material Science and Engineering
3-Fluoro-benzene-1,2-diamine derivatives have applications in material science. Liu et al. (2005) synthesized ditrifluoromethylated aromatic polyimides, showcasing the compound's role in creating materials with excellent thermal stability and good solubility, useful for various engineering applications (Liu et al., 2005).
Properties
IUPAC Name |
3-fluorobenzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZVARNGDULED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.